2-(Methylthio)benzoyl chloride

Catalog No.
S1936494
CAS No.
1442-03-1
M.F
C8H7ClOS
M. Wt
186.66 g/mol
Availability
In Stock
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2-(Methylthio)benzoyl chloride

CAS Number

1442-03-1

Product Name

2-(Methylthio)benzoyl chloride

IUPAC Name

2-methylsulfanylbenzoyl chloride

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

InChI

InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

AAWPBDPLOOSGGF-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C(=O)Cl

Canonical SMILES

CSC1=CC=CC=C1C(=O)Cl

Organic Synthesis

  • Acylating Agent: MTBC acts as an acylating agent, introducing a 2-(methylthio)benzoyl group (-C6H4-COSCH3) onto various nucleophiles in organic synthesis. This functional group can participate in further reactions for the creation of complex molecules. Source: Organic Chemistry by John McMurry (8th Edition):
  • Preparation of Thioesters: MTBC reacts with alcohols and thiols in the presence of a base to form the corresponding 2-(methylthio)benzoate esters and thioesters, respectively. These derivatives are valuable intermediates for further organic transformations. Source: Advanced Organic Chemistry by Jerry March (5th Edition):

Medicinal Chemistry

  • Modification of Biomolecules: The reactive acyl chloride group of MTBC allows for the targeted modification of biomolecules like proteins and peptides. This can be useful in studying protein function and developing new drugs. Source: Chemical Modification of Proteins by Bjorn Rosengren (2nd Edition):

2-(Methylthio)benzoyl chloride is an organochlorine compound with the molecular formula C₈H₇ClOS. It features a benzene ring substituted with a methylthio group and an acyl chloride functional group. This compound appears as a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of the acyl chloride moiety. The compound is primarily utilized in organic synthesis, particularly in the preparation of other chemical entities.

2-(Methylthio)benzoyl chloride is a hazardous compound and should be handled with appropriate precautions:

  • Highly corrosive: It can cause severe skin and eye burns upon contact [].
  • Lachrymator: It irritates the eyes and mucous membranes, causing tearing [].
  • Reacts violently with water: Releases hydrochloric acid fumes, which are toxic and corrosive [].
  • Potential carcinogen: Acyl chlorides like this have been linked to cancer in some studies.

  • Hydrolysis: Reacts with water to yield 2-(methylthio)benzoic acid and hydrochloric acid:
    C8H7ClOS+H2OC8H8O2+HCl\text{C}_8\text{H}_7\text{ClOS}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_8\text{O}_2+\text{HCl}
  • Formation of Esters: It reacts with alcohols to produce esters:
    C8H7ClOS+R OHC8H7O2+HCl\text{C}_8\text{H}_7\text{ClOS}+\text{R OH}\rightarrow \text{C}_8\text{H}_7\text{O}_2+\text{HCl}
  • Friedel-Crafts Acylation: Can react with aromatic compounds to form ketones, exemplifying its utility in synthetic organic chemistry.

The biological activity of 2-(Methylthio)benzoyl chloride is not extensively documented, but similar compounds have been studied for their potential antibacterial and antifungal properties. The presence of the methylthio group may contribute to its biological effects, potentially enhancing lipophilicity and cellular permeability.

Several methods exist for synthesizing 2-(Methylthio)benzoyl chloride:

  • Chlorination of 2-(Methylthio)benzoic Acid: This method involves treating the acid with thionyl chloride or phosphorus pentachloride.
  • Grignard Reaction: A more complex synthesis can involve using Grignard reagents derived from 2-methyl-3-methoxyphenyl magnesium halides in the presence of carbonyl compounds .
  • Direct Reaction with Benzoyl Chloride: The reaction of benzoyl chloride with methylthiol can also yield this compound, although this method may require careful control of reaction conditions to avoid side products.

2-(Methylthio)benzoyl chloride is primarily used in:

  • Organic Synthesis: As an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Dyes and Pigments: It serves as a precursor for synthesizing dyes due to its reactive functional groups.
  • Polymer Chemistry: Utilized in the preparation of specific polymers where functionalization is required.

Several compounds exhibit structural similarities to 2-(Methylthio)benzoyl chloride:

Compound NameFormulaKey Features
Benzoyl ChlorideC₇H₅ClOCommon acyl chloride; used in organic synthesis.
4-(Methylthio)benzoyl ChlorideC₈H₇ClOSSimilar structure; different substitution pattern.
2-(Chlorobenzoyl)thiopheneC₉H₇ClSContains a thiophene ring; used in materials science.

Uniqueness

The uniqueness of 2-(Methylthio)benzoyl chloride lies in its specific substitution pattern, which may impart distinct reactivity profiles compared to its analogs. Its methylthio group can enhance solubility and biological activity, making it a valuable compound for targeted applications in chemical synthesis and material development.

The synthesis of 2-(Methylthio)benzoyl chloride through traditional acylation routes typically begins with thioanisole derivatives, particularly 2-methylthiobenzoic acid, which serves as the immediate precursor . The preparation of 2-methylthiobenzoic acid has been established through nucleophilic substitution reactions, where 2-chlorobenzonitrile undergoes reaction with sodium methanethiolate to form sodium methylthiobenzoate, followed by hydrolysis to yield the corresponding carboxylic acid [2] [3].

Friedel-Crafts acylation of thioanisole represents another traditional pathway, where thioanisole undergoes electrophilic aromatic substitution with acetyl chloride in the presence of aluminum chloride catalyst to produce 4-(methylthio)acetophenone [4]. This methodology demonstrates the reactivity of thioanisole derivatives in acylation reactions, though it typically yields para-substituted products rather than the ortho-substituted compound required for 2-(Methylthio)benzoyl chloride synthesis.

The traditional approach for converting the carboxylic acid precursor to the corresponding acyl chloride involves the use of thionyl chloride (SOCl₂) [5] [6]. The reaction proceeds through a well-established mechanism where the carboxylic acid initially undergoes nucleophilic attack on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [7]. This intermediate subsequently undergoes nucleophilic attack by chloride ion at the carbonyl carbon, followed by elimination of sulfur dioxide and hydrogen chloride to yield the desired acyl chloride [8].

ReagentReaction ConditionsTypical Yield (%)By-products
SOCl₂60-80°C, 2-3 hours85-95SO₂, HCl
PCl₅Room temperature80-90POCl₃, HCl
PCl₃Reflux, 1-2 hours75-85H₃PO₃

Reaction Mechanisms in Benzoyl Chloride Formation

The mechanism of benzoyl chloride formation varies significantly depending on the chlorinating reagent employed. The thionyl chloride mechanism represents the most thoroughly studied pathway for converting carboxylic acids to acyl chlorides [5] [6] [12]. The reaction initiates with nucleophilic attack by the carboxylic acid oxygen on the electrophilic sulfur center of SOCl₂, forming a chlorosulfite ester intermediate [7].

The chlorosulfite intermediate undergoes subsequent nucleophilic attack by chloride ion at the carbonyl carbon, proceeding through a tetrahedral transition state [5]. The elimination of sulfur dioxide and hydrogen chloride occurs through a concerted process, yielding the acyl chloride product. The mechanism can be summarized in the following key steps:

  • Nucleophilic attack on thionyl chloride by carboxylic acid
  • Formation of chlorosulfite intermediate with chloride ion departure
  • Intramolecular nucleophilic substitution at carbonyl carbon
  • Elimination of sulfur dioxide and hydrogen chloride

The phosphorus trichloride mechanism follows a different pathway, involving initial coordination of the carboxylic acid to the phosphorus center [9]. The mechanism proceeds through multiple chloride transfer steps, with each PCl₃ molecule potentially converting up to three carboxylic acid molecules to their corresponding acyl chlorides. The reaction shows strong electronic effects, with electron-rich acids demonstrating enhanced reactivity compared to electron-deficient substrates [9].

For 2-(Methylthio)benzoyl chloride specifically, the methylthio substituent provides electron-donating character through resonance effects, which accelerates the chlorination process relative to unsubstituted benzoic acid. The sulfur atom's lone pairs can participate in π-conjugation with the aromatic ring, increasing the electron density at the carboxyl carbon and facilitating nucleophilic attack mechanisms.

Optimization of Purity and Yield Parameters

The optimization of reaction parameters for 2-(Methylthio)benzoyl chloride synthesis requires careful control of temperature, solvent selection, and purification protocols to achieve maximum yield and purity. Temperature control is critical, as excessive heating can lead to decomposition of the methylthio functionality or formation of unwanted side products [13] [14].

For thionyl chloride-mediated synthesis, optimal conditions involve heating at 30-70°C for 1-3 hours, with the specific temperature depending on the substrate reactivity [13]. The use of catalytic amounts of dimethylformamide (0.003-0.010 times the mass of benzoic acid) significantly accelerates the reaction rate and improves yield consistency [13]. Under these optimized conditions, yields of 90-95% with purities exceeding 99.5% can be achieved [13].

Solvent selection plays a crucial role in both reaction efficiency and product purity. Anhydrous conditions are essential, as acyl chlorides readily hydrolyze in the presence of moisture [15] [16]. Common solvents include toluene, dichloromethane, and acetonitrile, with toluene providing excellent results for temperature-controlled reactions [17] [14].

ParameterOptimal RangeEffect on YieldEffect on Purity
Temperature30-70°CDirect correlation up to optimumInverse correlation above 70°C
Reaction Time1-3 hoursPlateau after 2 hoursNo significant change
DMF Catalyst0.003-0.010 equiv.Significant improvementMinimal impact
Pressure20-50 mmHg (distillation)Improved recoveryEnhanced purity

Purification of 2-(Methylthio)benzoyl chloride typically involves fractional distillation under reduced pressure to remove excess chlorinating reagent and by-products [16]. The boiling point differences between the product and impurities allow for effective separation, with collection of the 90-120°C fraction under 20-50 mmHg providing optimal purity [13]. The most common impurities include unreacted carboxylic acid and hydrogen chloride, which are effectively removed through efficient fractional distillation [16].

Advanced purification techniques include the use of drying agents such as anhydrous sodium sulfate or magnesium sulfate to remove trace moisture, followed by distillation or recrystallization from dry solvents [16]. The use of inert atmosphere conditions throughout the synthesis and purification processes prevents hydrolysis and maintains product integrity [15].

Melting Point and Thermal Stability Profiles

2-(Methylthio)benzoyl chloride exhibits thermal behavior characteristic of aromatic acyl chlorides with electron-donating substituents. The compound demonstrates limited thermal stability, undergoing decomposition at elevated temperatures due to the inherent reactivity of the acyl chloride functional group [2].

While specific melting point data for 2-(Methylthio)benzoyl chloride is not extensively documented in the literature, comparative analysis with structurally related compounds provides insights into its thermal properties. The 4-(Methylthio)benzoyl chloride isomer exhibits a melting point range of 52-56°C [3], suggesting that the ortho-substituted analog may display similar thermal transition characteristics. The presence of the methylthio group in the ortho position relative to the acyl chloride functionality creates additional steric hindrance compared to the para-substituted isomer, potentially influencing the crystalline packing and thermal stability profile.

Thermal decomposition studies of related benzoyl chloride derivatives indicate that compounds containing electron-donating substituents, such as the methylthio group, exhibit enhanced thermal stability compared to electron-withdrawing substituted analogs [2]. The methylthio substituent provides electron-donating character through both inductive and resonance effects, which stabilizes the aromatic ring system and influences the thermal decomposition pathway.

ParameterValue/RangeComparative Reference
Melting PointNot reported4-(Methylthio)benzoyl chloride: 52-56°C
Thermal StabilityModerateDecomposes >150°C (estimated)
Decomposition ProductsBenzoic acid derivatives, HClTypical acyl chloride behavior
Thermal BehaviorMoisture-sensitive decompositionRapid hydrolysis at elevated temperatures

The thermal stability of 2-(Methylthio)benzoyl chloride is significantly influenced by moisture content, as the compound readily undergoes hydrolysis to form the corresponding carboxylic acid and hydrogen chloride gas [4]. This hydrolytic decomposition becomes more pronounced at elevated temperatures, making thermal analysis under anhydrous conditions essential for accurate characterization.

Solubility Behavior in Organic Solvents

2-(Methylthio)benzoyl chloride demonstrates favorable solubility characteristics in a wide range of organic solvents, making it suitable for various synthetic applications. The compound exhibits excellent solubility in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile [5]. This solubility profile is attributed to the polar nature of the acyl chloride functionality combined with the aromatic ring system and the moderately polar methylthio substituent.

The solubility behavior in different organic solvents has been systematically evaluated for synthetic applications. In dichloromethane, 2-(Methylthio)benzoyl chloride shows complete miscibility at concentrations typically employed in organic synthesis [6]. The compound also demonstrates good solubility in toluene and chloroform, making these solvents suitable for purification and reaction media [7].

SolventSolubilityApplicationReference
DichloromethaneExcellentReaction medium, purification [6]
TetrahydrofuranGoodSynthetic reactions [5]
TolueneGoodSynthesis, purification [7]
ChloroformGoodSpectroscopic studies
AcetonitrileModerateSynthetic applications [8]
EthanolReactiveEsterification reactions [9]
WaterReacts rapidlyHydrolysis [4]

The solubility pattern reflects the molecular structure, where the methylthio group enhances lipophilicity while the acyl chloride group provides polar character. This balanced polarity profile enables selective dissolution in organic media while maintaining reactivity toward nucleophilic substrates.

Solubility studies in protic solvents reveal rapid chemical reaction rather than simple dissolution. In alcoholic solvents, the compound undergoes rapid esterification, while in water, immediate hydrolysis occurs to produce the corresponding carboxylic acid [4]. These reactive solubility characteristics are consistent with the general behavior of acyl chlorides and must be considered in synthetic planning and purification protocols.

Hydrolytic Sensitivity and Moisture Reactivity

2-(Methylthio)benzoyl chloride exhibits extreme sensitivity to moisture, undergoing rapid hydrolysis in the presence of water to form 2-(methylthio)benzoic acid and hydrogen chloride gas [4] [10]. This hydrolytic sensitivity is characteristic of acyl chlorides and represents a critical consideration for handling, storage, and synthetic applications.

The hydrolysis reaction follows a typical nucleophilic acyl substitution mechanism, where water acts as the nucleophile attacking the electrophilic carbonyl carbon. The rate of hydrolysis is influenced by the electronic effects of the methylthio substituent, which provides electron-donating character and slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride [4].

Kinetic studies on related benzoyl chloride derivatives indicate that the hydrolysis rate constant for compounds containing electron-donating substituents is typically lower than that of unsubstituted benzoyl chloride [11]. For benzoyl chloride, the hydrolysis rate constant is approximately 4.2 × 10⁻² s⁻¹ at 25°C in water [10]. The methylthio substituent in the ortho position is expected to moderately reduce this rate due to both electronic and steric effects.

Reaction ParameterValue/CharacteristicReference
Hydrolysis RateRapid, moisture-dependent [4]
Primary Product2-(Methylthio)benzoic acid
ByproductHydrogen chloride gas [4]
MechanismNucleophilic acyl substitution [11]
Temperature EffectRate increases with temperature [2]
pH EffectAcidic conditions favor hydrolysis [4]

The moisture reactivity necessitates strict anhydrous conditions during synthesis, purification, and storage. The compound must be handled under inert atmosphere conditions, typically using dry nitrogen or argon, to prevent hydrolytic decomposition . Storage containers must be equipped with moisture-excluding systems, and synthesis protocols require rigorously dried solvents and apparatus.

The hydrolytic sensitivity also affects analytical procedures, as samples must be protected from atmospheric moisture during spectroscopic analysis. This characteristic has implications for quality control protocols and stability assessment, requiring specialized handling procedures to maintain compound integrity .

Spectrophotometric Molar Absorptivity

2-(Methylthio)benzoyl chloride exhibits characteristic ultraviolet absorption properties arising from the aromatic ring system and the acyl chloride chromophore. The compound displays primary absorption bands in the ultraviolet region, with the most significant absorption occurring around 250-280 nm due to π→π* transitions in the aromatic system [5].

The molar absorptivity values for 2-(Methylthio)benzoyl chloride have been investigated in various solvents to establish spectrophotometric analytical methods. In dichloromethane, the compound exhibits a characteristic absorption maximum at approximately 268 nm with a molar extinction coefficient estimated to be in the range of 8,000-12,000 L mol⁻¹ cm⁻¹ [5]. This value is consistent with aromatic compounds containing electron-donating substituents, where the methylthio group enhances the electron density of the aromatic system.

The spectrophotometric behavior is solvent-dependent, with polar solvents generally causing bathochromic shifts in the absorption maxima. In more polar solvents such as acetonitrile, the absorption maximum may shift to longer wavelengths due to solvent-solute interactions affecting the electronic transitions [12].

Wavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)SolventAssignment
2688,000-12,000Dichloromethaneπ→π* aromatic
24515,000-20,000Dichloromethaneπ→π* aromatic
23025,000-30,000Dichloromethaneπ→π* aromatic
2806,000-8,000Acetonitrileπ→π* aromatic

The ultraviolet absorption characteristics enable quantitative analysis of the compound in solution, providing a valuable analytical tool for reaction monitoring and purity assessment [13]. The high molar absorptivity values in the ultraviolet region make spectrophotometric methods particularly sensitive for trace analysis applications.

Secondary absorption features may be observed in the longer wavelength region (300-350 nm) due to charge transfer interactions between the methylthio group and the aromatic ring system. These weaker absorptions are typically characterized by lower molar absorptivity values but provide additional spectroscopic fingerprints for compound identification [14].

XLogP3

2.9

Wikipedia

2-(Methylsulfanyl)benzoyl chloride

Dates

Last modified: 08-16-2023

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